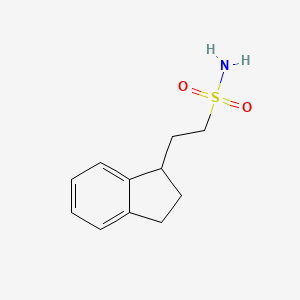

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFJCCBRANSLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with ethane sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The sulfonamide group is typically introduced via sulfonylation of a primary amine. For this compound, synthesis involves:

- Sulfonyl Chloride Intermediate : 2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride (CID 86812181) reacts with ammonia or amines to form the sulfonamide .

- Lithium-Mediated Cyclization : Organolithium reagents (e.g., s-BuLi, n-BuLi) induce ring-opening or substitution reactions in indene derivatives, as observed in isoindolinone analogs .

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Sulfonamide Formation | NH₃, THF, 0–25°C | Target compound (CID 67418341) |

| Organolithium Addition | s-BuLi, THF, −78°C to rt | Hydroxyindanones (e.g., 3a–3d ) |

Functional Group Transformations

The sulfonamide and indene moieties enable diverse reactivity:

Sulfonamide Reactivity

- Alkylation/Acylation : The sulfonamide nitrogen undergoes alkylation with alkyl halides or acylation with anhydrides under basic conditions .

- Oxidation : The sulfonamide group resists oxidation, but the indene scaffold may oxidize to ketones under strong conditions (e.g., CrO₃) .

Indene Scaffold Modifications

- Electrophilic Aromatic Substitution : Bromination or nitration occurs at the indene’s aromatic ring .

- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the indene to a fully saturated bicyclohexane system .

Heterocycle Formation

- Phthalazinones : Reaction with hydrazine yields phthalazinone derivatives, useful in anticancer studies .

- Triazole Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition forms triazole-linked analogs .

Mechanistic Insights

- Ring-Opening Pathways : Organolithium reagents attack the indene’s α-position, leading to keto-alcohols (3a–3d ) via intermediates stabilized by conjugation .

- Equilibrium in Amino/Hydroxy Products : Competing pathways generate aminoindanones (4b–4c ) and hydroxyindanones (3b–3c ) in ratios dependent on steric and electronic factors .

Predicted Reactivity

Computational models suggest:

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties:

Research indicates that derivatives of 2,3-dihydro-1H-inden-1-one, including 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, exhibit significant antibacterial and antifungal activities. In studies involving various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal agents (e.g., Candida albicans), many derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacology:

This compound has been evaluated as a potential dual inhibitor of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE), which are significant targets in the treatment of Alzheimer's disease. The unique structure of the compound may enhance its binding affinity to these enzymes, suggesting a promising avenue for therapeutic development.

Mechanism of Action:

The biological activity of this compound is attributed to its structural similarity to para-aminobenzoic acid, which is essential for bacterial growth. Its sulfonamide group contributes to its antimicrobial properties by inhibiting folic acid synthesis in bacteria.

Molecular Docking Studies:

Molecular docking studies have been conducted to elucidate the interaction between this compound and various biological targets. These studies provide insights into its mechanism of action and potential modifications for enhanced efficacy.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study: A study demonstrated that derivatives exhibited broad-spectrum antibacterial activity against multiple strains of bacteria and fungi.

- Neuropharmacological Evaluation: In vitro assays showed that the compound effectively inhibited PDE4 and AChE activities, suggesting potential use in Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydroindene Derivatives

Functional Group Influence on Properties

- Sulfonamide (Target Compound) : Sulfonamides are polar, enhancing water solubility and hydrogen-bonding capacity. This group is associated with target-specific interactions (e.g., enzyme active sites), making it relevant for drug design .

- Amine Hydrochloride: The protonated amine increases solubility in acidic conditions.

- Trifluoromethyl Ketone : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, favorable in pharmacokinetic profiles .

- Aldehyde : Highly reactive, often used as a synthetic intermediate for condensation or nucleophilic addition reactions .

Structural Characterization Techniques

- X-ray Crystallography : Used to resolve the 3D structure of dihydroindene derivatives, such as (2E)-2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one, revealing planar geometries and intermolecular interactions . Programs like SHELXL and ORTEP-3 facilitate refinement and visualization .

- NMR and HRMS : Essential for confirming molecular structures and purity. For example, 1-(2,3-dihydro-1H-inden-5-yl)ethane-1,2-diol was characterized using these methods .

Biological Activity

2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a sulfonamide moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological systems, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₅NO₂S

- Molecular Weight : 225.31 g/mol

- IUPAC Name : 2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide

- PubChem CID : 67418341

The biological activity of sulfonamides is primarily attributed to their ability to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, particularly in cancer therapy and metabolic disorders.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that sulfonamide derivatives show significant inhibitory activity against transmembrane carbonic anhydrases (CA IX and CA XII), which are overexpressed in various tumors. The inhibition of these enzymes can alter the tumor microenvironment, making it less acidic and potentially reducing tumor growth and metastasis.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

| Compound | CA IX IC₅₀ (nM) | CA II IC₅₀ (nM) | CA XII IC₅₀ (nM) |

|---|---|---|---|

| This compound | 51.6 - 99.6 | Not specified | 135.3 - 255.9 |

| Acetazolamide (AZM) | Control | Control | Control |

The data indicates that the compound exhibits a stronger inhibitory effect on CA IX compared to CA II and CA XII. This selectivity is crucial for developing targeted cancer therapies.

Antitumor Activity

In vitro studies have shown that this compound can reduce the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The effectiveness was notably enhanced under hypoxic conditions, which mimic the tumor microenvironment.

Table 2: Cell Viability Reduction in Cancer Cell Lines

| Cell Line | Compound Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| HT-29 | 400 | 20 |

| MDA-MB-231 | 400 | Variable |

These results suggest that the compound may be beneficial in treating hypoxic tumors, where traditional therapies often fail.

Case Studies

A recent study synthesized several novel sulfonamide derivatives, including modifications of the indene structure similar to our compound of interest. These derivatives were tested for their ability to inhibit tumor growth and showed promising results, indicating that structural modifications can enhance biological activity.

Example Study

In one case study involving the compound's analogs:

- The analogs were evaluated for their effects on cell migration and viability.

- Results indicated a significant decrease in cell migration in treated groups compared to controls.

This supports the hypothesis that sulfonamide derivatives can be optimized for better therapeutic outcomes against specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonamide bond formation between 2-(2,3-dihydro-1H-inden-1-yl)ethylamine and sulfonyl chloride derivatives. Key steps include:

- Amine Activation : Reacting the indene-derived amine with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane or pyridine at 0–5°C to prevent side reactions.

- Purification : Crystallization from acetic acid/water mixtures (1:1) yields pure product (12–60% yields reported for analogous sulfonamides) .

- Critical Factors : Temperature control, stoichiometric ratios, and solvent selection (e.g., pyridine as a base) significantly impact yield and purity.

Q. How can the structural integrity of this compound be verified experimentally?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) validate bond lengths, angles, and stereochemistry .

- Spectroscopy : , , and IR spectroscopy confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages to confirm molecular formula .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Crystallization : Use solvent systems like acetic acid/water or ethanol/hexane to remove unreacted starting materials .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 30–70%) separates polar byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological or chemical properties of this sulfonamide?

- Methodological Answer :

- Substituent Variation : Modify the indene ring (e.g., introducing electron-withdrawing groups at position 5 or 6) or sulfonamide side chain (e.g., alkylation) to assess steric/electronic effects .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Correlate IC values with substituent Hammett constants .

Q. What computational methods are suitable for predicting the binding affinity of this compound to protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., sulfonamide binding to zinc-containing enzymes) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

Q. How should researchers address contradictory data in spectroscopic or crystallographic analyses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.